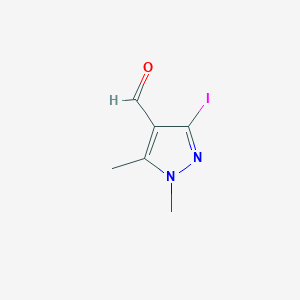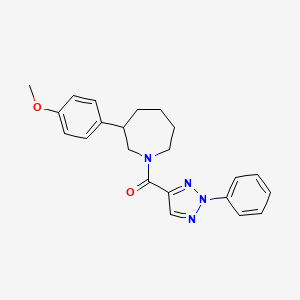![molecular formula C14H15N5O2 B2446759 N-{4-[3-(1H-1,2,3-三唑-1-基)氮杂环丁烷-1-羰基]苯基}乙酰胺 CAS No. 2201653-59-8](/img/structure/B2446759.png)
N-{4-[3-(1H-1,2,3-三唑-1-基)氮杂环丁烷-1-羰基]苯基}乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide is a compound that features a 1,2,3-triazole ring, which is known for its diverse biological activities The presence of the azetidine ring and the phenylacetamide moiety further enhances its chemical and biological properties
科学研究应用
N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antibacterial agent.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: The compound can be used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.
作用机制
Target of Action
Compounds with a similar 1h-1,2,3-triazole structure have been reported to exhibit significant binding affinity toHeat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone that plays a crucial role in the assembly and correct folding of polypeptide chains, preventing the denaturation and inappropriate aggregation of proteins .
Mode of Action
It’s known that 1h-1,2,3-triazole analogs can interact with their targets throughhydrogen bond and hydrophobic interactions . These interactions can lead to changes in the target protein’s conformation and function, potentially affecting cellular processes.
Biochemical Pathways
Compounds with a similar 1h-1,2,3-triazole structure have been reported to inhibit the function of hsp90 . This inhibition can lead to the degradation of client proteins by the ubiquitin–proteasome pathway , affecting various cellular processes.
Pharmacokinetics
The pharmacokinetic properties of similar compounds, such as 1h-1,2,3-triazole analogs, have been studied . These studies can provide insights into the potential bioavailability of the compound.
Result of Action
Compounds with a similar 1h-1,2,3-triazole structure have been reported to exhibit anti-proliferative activities, particularly against certain cancer cell lines .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other molecules can affect the stability and efficacy of similar compounds .
生化分析
Biochemical Properties
The biochemical properties of N-{4-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]phenyl}acetamide are largely determined by its triazole ring. Triazole derivatives have been found to exhibit significant binding affinity to various enzymes and proteins . For instance, some triazole derivatives have been found to inhibit the HSP90 protein, a key player in cancer cell proliferation .
Cellular Effects
N-{4-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]phenyl}acetamide can influence cell function in several ways. For instance, it has been found to exhibit cytotoxic activity against certain cancer cell lines
Molecular Mechanism
It is known that triazole derivatives can bind to the iron in the heme moiety of CYP-450 enzymes, suggesting a potential mechanism of action .
Temporal Effects in Laboratory Settings
Similar triazole derivatives have been found to be thermally stable, suggesting that this compound may also exhibit stability over time .
Metabolic Pathways
Given its structural similarity to other triazole derivatives, it may interact with enzymes or cofactors involved in similar metabolic pathways .
Transport and Distribution
Similar compounds have been found to interact with various transporters and binding proteins .
Subcellular Localization
Based on its structural features, it may be directed to specific compartments or organelles via targeting signals or post-translational modifications .
准备方法
The synthesis of N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide typically involves a multi-step process. The azetidine ring can be introduced through nucleophilic substitution reactions, and the phenylacetamide moiety can be attached via acylation reactions . Industrial production methods may involve optimization of these steps to increase yield and purity.
化学反应分析
N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Cycloaddition: The 1,2,3-triazole ring can participate in cycloaddition reactions with various dienophiles.
相似化合物的比较
N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide can be compared with other similar compounds:
1,2,3-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities, such as anticancer and antiviral properties.
Azetidine Derivatives:
Phenylacetamide Derivatives: These compounds are studied for their pharmacological activities, including anti-inflammatory and analgesic effects.
属性
IUPAC Name |
N-[4-[3-(triazol-1-yl)azetidine-1-carbonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-10(20)16-12-4-2-11(3-5-12)14(21)18-8-13(9-18)19-7-6-15-17-19/h2-7,13H,8-9H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTIPWCRRSOKJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2446677.png)


![1-[(4-chlorophenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea](/img/structure/B2446680.png)
![METHYL 4-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHOXY}-6-METHYLQUINOLINE-2-CARBOXYLATE](/img/structure/B2446682.png)
![4-Butoxy-N-[4,6-dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]benzamide](/img/structure/B2446683.png)
![N-[2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2446684.png)

![5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2446688.png)
![(2R)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one;dihydrochloride](/img/structure/B2446689.png)


![2-(3,4-dimethylphenyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2446696.png)
![1-benzyl-7-methyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2446698.png)
